3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyridopyrimidinone core, and several functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step often involves the reaction of a cyclopentanone derivative with a thiourea compound under acidic conditions to form the thiazolidinone ring.
Construction of the Pyridopyrimidinone Core: This core can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and amines, followed by cyclization and oxidation steps.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the pyridopyrimidinone core.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino and hydroxyethoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its ability to interact with biological molecules could make it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its multifunctional nature allows for a wide range of applications.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Pyridopyrimidinones: Compounds with a similar pyridopyrimidinone core.
Cyclopentyl Derivatives: Compounds featuring a cyclopentyl group.
Uniqueness
What sets 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these structural elements into a single molecule. This unique arrangement allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H26N4O4S2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O4S2/c1-14-6-7-18-24-19(23-8-10-30-11-9-27)16(20(28)25(18)13-14)12-17-21(29)26(22(31)32-17)15-4-2-3-5-15/h6-7,12-13,15,23,27H,2-5,8-11H2,1H3/b17-12- |
InChI Key |
FFCWVQIRKHLRHR-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)NCCOCCO)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)NCCOCCO)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.